molecular formula C4H3NO3 B1660746 2-Oxo-1,3-dioxolane-4-carbonitrile CAS No. 827300-17-4

2-Oxo-1,3-dioxolane-4-carbonitrile

Cat. No. B1660746
M. Wt: 113.07
InChI Key: DNMSBVYZDQGYLU-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dioxolane-4-carbonitrile is a chemical compound with the molecular formula C4H3NO3 . It has a reactive ketone group (C=O) and a nitrile group (C≡N), which allows it to act as a chemical intermediate in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,3-dioxolane-4-carbonitrile consists of a five-membered dioxolane ring with a ketone (C=O) and a nitrile (C≡N) functional group .


Chemical Reactions Analysis

The presence of a reactive ketone group and a nitrile group in 2-Oxo-1,3-dioxolane-4-carbonitrile allows it to participate in various chemical reactions to form more complex molecules.


Physical And Chemical Properties Analysis

2-Oxo-1,3-dioxolane-4-carbonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 434.2±38.0 °C at 760 mmHg, and a flash point of 189.7±17.0 °C . It has 4 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Oxidation Processes

2-Oxo-1,3-dioxolane-4-carbonitrile has been studied in the context of liquid-phase oxidation reactions. Schnurpfeil and Teubner (1994) investigated the oxidation rate and oxidation products of various 1,3-dioxolanes, including 2-oxo-1,3-dioxolane derivatives, with molecular oxygen in the liquid phase. They found that the oxidation of these compounds yielded glycol-carbonic acid-monoesters and 2-oxo-1,3-dioxolanes as main products, demonstrating their potential in chemical synthesis processes (Schnurpfeil & Teubner, 1994).

Photochemical Reactions

Pfoertner et al. (1993) explored the photorearrangement of 2-oxoindeno[1,7-bc]furan-6-carbonitrile, a compound structurally related to 2-oxo-1,3-dioxolane-4-carbonitrile. They found that irradiation in protic solvents induced a 1,3-carbalkoxy shift, demonstrating the compound's potential for photochemical applications (Pfoertner, Englert, Daly, & Schoenholzer, 1993).

Catalysis and Polymer Synthesis

Kossev et al. (2003) studied the synthesis of 4-substituted 1,3-dioxolan-2-ones from the interaction between carbon dioxide and oxiranes, in the presence of a catalytic system that included derivatives of 1,3-dioxolane. This research highlights the role of 1,3-dioxolane derivatives in catalysis and polymer synthesis (Kossev, Koseva, & Troev, 2003).

Organic Synthesis and Characterization

Lillie and Avery (1994) investigated the 1,3-dioxolanation of carbonyl compounds, which is relevant to the study and applications of 2-oxo-1,3-dioxolane-4-carbonitrile in organic synthesis and chemical characterization. Their research contributes to understanding the chemical behavior of 1,3-dioxolane derivatives (Lillie & Avery, 1994).

Multicomponent Chemical Synthesis

Vafajoo et al. (2014) conducted research on the electrocatalytic multicomponent assembling of compounds, including those related to 2-oxo-1,3-dioxolane-4-carbonitrile. Their study provides insights into the efficient synthesis of complex organic compounds (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Polymer Materials Development

Ha et al. (2002) explored the synthesis of novel copolymers utilizing 2-oxo-1,3-dioxolane derivatives. Their research involved the reaction of CO2 with oxirane to create copolymers, which were then blended with poly(styrene-co-acrylonitrile) to develop integrated processes for converting CO2 into useful polymer materials. This study demonstrates the application of 2-oxo-1,3-dioxolane-4-carbonitrile in polymer science and materials engineering (Ha, Yoo, Park, Jo, Lee, & Cho, 2002).

Synthesis of Functionalized Compounds

Esmaeili et al. (2017) reported on the condensation reactions involving 2-oxo-2H-chromene-3-carbonitriles, which are structurally related to 2-oxo-1,3-dioxolane-4-carbonitrile. Their study focused on producing functionalized benzopyrano[3,4-a]quinolizines, showcasing the versatility of 2-oxo-1,3-dioxolane derivatives in organic synthesis and the development of novel compounds (Esmaeili, Moradi, Zangouei, Fakhari, & Tabibi, 2017).

Thermal and Spectroscopic Analysis

Li et al. (2016) conducted a thermal and spectroscopic analysis of glycerol carbonate derivatives, including carbonic acid bis-(2-oxo-[1,3]dioxolan-4-ylmethyl) ester. Their investigation into the thermal stability and pyrolysis of these compounds contributes to our understanding of the thermal properties of 2-oxo-1,3-dioxolane derivatives (Li, Liu, Tao, Sun, Xiao, & Liu, 2016).

Safety And Hazards

2-Oxo-1,3-dioxolane-4-carbonitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

2-oxo-1,3-dioxolane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBVYZDQGYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735444
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,3-dioxolane-4-carbonitrile

CAS RN

827300-17-4
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H TAKAHATA, T KUNIEDA… - Chemical and …, 1975 - jstage.jst.go.jp
Type 2 telomers (n= 1, 2) of vinylene carbonate 1 with polyhalomethanes, carbon tetrachloride and chloroform, were transformed to pentoses (triose) by new route involving two-step …
Number of citations: 13 www.jstage.jst.go.jp
D Wang, T He, A Wang, K Guo… - Advanced Functional …, 2023 - Wiley Online Library
Rational design of wide electrochemical window (ECW) electrolytes to pair with high‐voltage cathodes is an emerging trend to push the energy density limits of current rechargeable …
Number of citations: 8 onlinelibrary.wiley.com
K HOSODA, T KUNIEDA, T TAKIZAWA - … and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
Free radical telomerization of vinylene carbonate with bromoform (and carbon tetrabromide) afforded two isomeric telomers, dibromomethylene-4, 4'-bis (5-bromo-1, 3-dioxolan-2-one)(…
Number of citations: 8 www.jstage.jst.go.jp
K Kim, S Lee, SH Hong - Organic Letters, 2021 - ACS Publications
A highly efficient, direct C(sp 3 )–H cyanation was developed under mild photocatalytic conditions. The method enabled the direct cyanation of various C(sp 3 )–H substrates with …
Number of citations: 25 pubs.acs.org

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